molecular formula C14H21NO3 B3283878 tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate CAS No. 774238-90-3

tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate

Cat. No.: B3283878
CAS No.: 774238-90-3
M. Wt: 251.32 g/mol
InChI Key: FZMVAYDGKFONJN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate is an organic compound with the molecular formula C14H21NO3. It is a derivative of carbamate, featuring a tert-butyl group, a hydroxymethyl group, and a benzyl group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate typically involves the reaction of 4-(hydroxymethyl)benzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)benzyl(methyl)carbamate.

    Reduction: 4-(Hydroxymethyl)benzylamine.

    Substitution: Various substituted benzyl carbamates depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in peptide synthesis and other organic transformations .

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related processes .

Medicine

In medicine, derivatives of this compound are explored for their potential as prodrugs. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical agents, enhancing drug delivery and bioavailability .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it a valuable intermediate in the production of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate involves the hydrolysis of the carbamate group to release the corresponding amine and carbon dioxide. This reaction is catalyzed by enzymes such as carbamate hydrolases, which facilitate the cleavage of the carbamate bond. The released amine can then participate in various biochemical pathways, exerting its effects on molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate is unique due to the presence of both a hydroxymethyl group and a benzyl group. This combination imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and biochemical research .

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)phenyl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15(4)9-11-5-7-12(10-16)8-6-11/h5-8,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZMVAYDGKFONJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729186
Record name tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774238-90-3
Record name tert-Butyl {[4-(hydroxymethyl)phenyl]methyl}methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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